Potassium Channel Binding Specificity: N,N-Dibenzyl Derivative vs. Unsubstituted Sulfonamide
N,N-Dibenzyl-6-chloropyridine-3-sulfonamide demonstrates specific binding to the voltage sensor domain of potassium channels with stabilization of the closed state , a functional activity not reported for the unsubstituted 6-chloropyridine-3-sulfonamide (CAS 40741-46-6). While direct binding affinity (Kd or IC50) data for this compound are not publicly available in peer-reviewed literature, the parent scaffold has been reported to exhibit inhibitory effects with IC50 values in the nanomolar range against human carbonic anhydrase I and II, as well as acetylcholinesterase and butyrylcholinesterase . The dibenzyl substitution confers this distinct ion channel targeting profile absent in the simpler analog.
| Evidence Dimension | Potassium channel voltage sensor domain binding |
|---|---|
| Target Compound Data | Binds voltage sensor domain; stabilizes closed state (qualitative) |
| Comparator Or Baseline | 6-Chloropyridine-3-sulfonamide (CAS 40741-46-6): No reported potassium channel activity |
| Quantified Difference | Qualitative functional divergence; comparator lacks this activity |
| Conditions | Voltage sensor domain binding assay ; carbonic anhydrase inhibition assays (IC50: nanomolar range) for parent scaffold class |
Why This Matters
For researchers investigating potassium channel pharmacology, this compound offers a mechanistically distinct tool that cannot be replicated by simpler 6-chloropyridine-3-sulfonamide analogs.
